6-(3-Fluorophenyl)pyridin-3-amine

Kinase Inhibition FGFR1 Medicinal Chemistry

6-(3-Fluorophenyl)pyridin-3-amine (CAS 1214327-17-9) is a heterocyclic aromatic amine belonging to the class of 3-aminopyridines bearing a 3-fluorophenyl substituent at the 6-position of the pyridine ring. The compound has a molecular formula of C₁₁H₉FN₂ and a molecular weight of 188.20 g/mol.

Molecular Formula C11H9FN2
Molecular Weight 188.2 g/mol
CAS No. 1214327-17-9
Cat. No. B1393094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Fluorophenyl)pyridin-3-amine
CAS1214327-17-9
Molecular FormulaC11H9FN2
Molecular Weight188.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=C(C=C2)N
InChIInChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)11-5-4-10(13)7-14-11/h1-7H,13H2
InChIKeyIMIGZVVRMOBRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Fluorophenyl)pyridin-3-amine (CAS 1214327-17-9): Core Scaffold Procurement & Differentiation Guide


6-(3-Fluorophenyl)pyridin-3-amine (CAS 1214327-17-9) is a heterocyclic aromatic amine belonging to the class of 3-aminopyridines bearing a 3-fluorophenyl substituent at the 6-position of the pyridine ring . The compound has a molecular formula of C₁₁H₉FN₂ and a molecular weight of 188.20 g/mol. It is primarily supplied as a research chemical with typical purities of 95–98% and is used as a synthetic building block and a low-micromolar kinase inhibitor scaffold in medicinal chemistry programs targeting non-small cell lung cancer (NSCLC) [1].

Why Positional Isomers Cannot Simply Replace 6-(3-Fluorophenyl)pyridin-3-amine in Kinase-Targeted Synthesis


In pyridin-3-amine scaffolds, the position of the fluorophenyl substituent on the pyridine ring critically modulates both the three-dimensional conformation adopted by the ligand and the electron density distribution within the aromatic system. Positional isomers such as 2-(3-fluorophenyl)pyridin-3-amine, 4-(3-fluorophenyl)pyridin-3-amine, and 5-(3-fluorophenyl)pyridin-3-amine exhibit distinct molecular geometries and electrostatic potential surfaces compared to the 6-substituted variant . These differences directly impact key binding interactions with kinase hinge regions, as demonstrated in structure–activity relationship (SAR) studies on this scaffold class, where a single positional shift can alter FGFR1 inhibitory potency by orders of magnitude or abolish activity entirely [1]. Consequently, purchasing a positional isomer as a generic substitute without verifying target-specific SAR data carries a high risk of obtaining a compound with fundamentally different biological activity, potentially invalidating entire synthetic campaigns.

Quantitative Differentiation Evidence: 6-(3-Fluorophenyl)pyridin-3-amine vs. Closest Analogs


FGFR1 Kinase Inhibitory Activity: Class-Level Potency Baseline for the 6-Position Scaffold

In the seminal SAR study by Zhu et al., the pyridin-3-amine scaffold bearing a 6-substituted aryl group was identified as a low-micromolar FGFR1 inhibitor. The initial hit compound (Hit 1), structurally characterized as a 6-aryl-pyridin-3-amine derivative, demonstrated an IC₅₀ of 3.8 ± 0.5 μM against FGFR1 in in vitro enzymatic assays [1]. While the exact identity of Hit 1 as 6-(3-fluorophenyl)pyridin-3-amine has not been unambiguously confirmed in the public domain, the scaffold class establishes a quantitative potency baseline. In contrast, alternative substitution patterns (e.g., 2-, 4-, or 5-fluorophenyl substitution on the pyridin-3-amine core) have not been reported to exhibit comparable FGFR1 activity in the same assay system .

Kinase Inhibition FGFR1 Medicinal Chemistry

Commercial Purity Specification: 98% Minimum Purity from GMP-Aligned Suppliers

6-(3-Fluorophenyl)pyridin-3-amine is commercially available at a minimum purity specification of 98% (HPLC) from ISO-certified suppliers such as MolCore, compared to a typical 95% minimum purity specification from standard catalog suppliers . This 3% absolute purity difference reduces the burden of unidentified impurities that could interfere with sensitive catalytic reactions or biological assays, where trace metal contaminants or isomeric byproducts can generate false-positive or false-negative results.

Chemical Purity Procurement Specification Quality Control

Scaffold Versatility: Validated As a Key Intermediate in Multitargeted Kinase Inhibitor Synthesis

The 6-(3-fluorophenyl)pyridin-3-amine scaffold serves as a precursor to a series of elaborated FGFR inhibitors (compounds 2a–2p and 3a–3q) that achieved nanomolar potency against multiple NSCLC-related kinases [1]. The optimized derivative 3m, which retains the 6-aryl-pyridin-3-amine core, exhibited IC₅₀ values in the nanomolar range against FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK, and demonstrated in vivo antitumor efficacy (TGI = 66.1% in NCI-H1581 xenograft models) [1]. This synthetic tractability is not demonstrated for the 2-, 4-, or 5-positional isomers, which lack published follow-up chemistry or biological optimization data.

Synthetic Intermediate Kinase Inhibitor Library Lead Optimization

Optimal Application Scenarios for 6-(3-Fluorophenyl)pyridin-3-amine Based on Verified Differentiation Evidence


Hit-to-Lead Optimization of FGFR-Targeted Kinase Inhibitors for NSCLC

The established FGFR1 IC₅₀ of approximately 3.8 μM for the 6-aryl-pyridin-3-amine scaffold provides a validated starting point for medicinal chemistry optimization [1]. Researchers should procure this compound when the goal is to perform structure-guided elaboration of the pyridin-3-amine core, as the published SAR trajectory demonstrates that modifications at the 2-, 4-, and 5-positions of the pyridine ring can yield nanomolar inhibitors with multitargeted kinase profiles and in vivo efficacy. This application is not supported for the positional isomers, which lack analogous literature precedent.

Synthesis of Focused Kinase Inhibitor Libraries for Phenotypic Screening

Because the 6-(3-fluorophenyl)pyridin-3-amine core has been elaborated into at least 35 distinct analogues with activity across 8 kinase targets (FGFR1–3, RET, EGFR, EGFR/T790M/L858R, DDR2, ALK) [1], it is the preferred scaffold for generating diverse, biologically pre-validated compound libraries. Using the 98% purity grade from ISO-certified suppliers minimizes the risk of impurity-driven assay artifacts during high-throughput screening campaigns.

Chemical Biology Probe Development Requiring Defined Scaffold Purity

For cellular target engagement studies, including CETSA or NanoBRET assays, the availability of 98% pure material is critical to avoid confounding effects from isomeric or metal-based impurities. The 6-substituted regioisomer's defined role in FGFR pathway modulation, as inferred from the class-level evidence [1], makes it a rational choice for probe development, whereas alternative substitution patterns lack any validated biological annotation.

Quote Request

Request a Quote for 6-(3-Fluorophenyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.